N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a naphthalene moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene derivative, followed by its coupling with an amine and subsequent reaction with a thiophene carboxylic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as a cough suppressant.
Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for glaucoma treatment.
Uniqueness
N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its specific combination of a naphthalene moiety and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18N2O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c1-28-20-14-16-6-3-2-5-15(16)13-19(20)22(26)24-17-8-10-18(11-9-17)25-23(27)21-7-4-12-29-21/h2-14H,1H3,(H,24,26)(H,25,27) |
InChI Key |
PFJOEXZIYLVBSB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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